molecular formula C12H12N2O3 B2550923 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid CAS No. 954328-17-7

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid

Cat. No.: B2550923
CAS No.: 954328-17-7
M. Wt: 232.239
InChI Key: UAUMPWCZJRDXPU-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid is an organic compound that features an imidazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid typically involves the reaction of 4-methoxyphenylglyoxal with imidazole in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to yield a saturated imidazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenylimidazole derivatives, while reduction can produce imidazoline derivatives .

Scientific Research Applications

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid is unique due to its combination of an imidazole ring and a methoxyphenyl group, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)imidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUMPWCZJRDXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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